4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multi-step procedures. One common method includes the reaction of 2-cyclopropyl-6-methylpyrimidine-4-amine with piperazine under controlled conditions to form an intermediate. This intermediate is then reacted with quinazoline derivatives to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its activity against certain types of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific kinases or as an antagonist of certain neurotransmitter receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
- 4-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid .
Uniqueness
4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity set it apart from similar compounds .
Properties
Molecular Formula |
C20H22N6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C20H22N6/c1-14-12-18(24-19(23-14)15-6-7-15)25-8-10-26(11-9-25)20-16-4-2-3-5-17(16)21-13-22-20/h2-5,12-13,15H,6-11H2,1H3 |
InChI Key |
SPQVALBRRHYKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.